(E)-ethyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(E)-ethyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H22ClN3O5S3 and its molecular weight is 528.05. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Compounds related to (E)-ethyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate have been investigated for their anticancer properties. For example, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed potential as anticancer agents, warranting further in vivo studies to confirm their therapeutic usefulness (Rehman et al., 2018).
Antibacterial and Antifungal Activities
These compounds have also been studied for their antimicrobial properties. Synthesized derivatives have shown significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. For instance, novel piperidine substituted benzothiazole derivatives exhibited good antibacterial and antifungal properties (Shafi et al., 2021).
Tuberculosis Treatment
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, a similar class of compounds, were designed and synthesized, showing promising activity against Mycobacterium tuberculosis. This indicates their potential as novel treatments for tuberculosis (Jeankumar et al., 2013).
Novel Heterocycle Synthesis
These compounds are also significant in the synthesis of new heterocycles, which have a wide range of applications in pharmaceuticals and materials science. They have been used as building blocks for creating various novel chemical structures with potential biological activities (Mohamed, 2021).
Photoluminescence and Optical Properties
Research has also explored their optical properties. For instance, the photoluminescence spectra of certain derivatives help understand the optical properties of these compounds, which could have applications in material science (Shafi et al., 2021).
Synthesis of Fluorine Substituted Compounds
Another application is in the synthesis of fluorine-substituted benzothiazoles with sulphonamido quinazolinyl imidazole, which have been tested for various biological and pharmacological activities (Patel et al., 2009).
Properties
IUPAC Name |
ethyl 2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carbonyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5S3/c1-3-30-20(27)14-4-5-15-16(12-14)31-21(24(15)2)23-19(26)13-8-10-25(11-9-13)33(28,29)18-7-6-17(22)32-18/h4-7,12-13H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIVUCFDJMDPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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